molecular formula C17H22N2O5 B2875267 2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid CAS No. 497083-18-8

2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid

Cat. No. B2875267
CAS RN: 497083-18-8
M. Wt: 334.372
InChI Key: OOYKIYXGBSNVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid” is a chemical compound with a molecular weight of 334.39 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, a piperazine ring, and a cyclohexane ring . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid” are not fully detailed in the sources I found. It is a solid compound .

Scientific Research Applications

Synthesis of Novel Compounds

The synthesis of novel compounds utilizing "2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid" or related structures is a key area of interest. For example, Veerman et al. (2003) discussed the synthesis of 2,6-bridged piperazine-3-ones through N-acyliminium ion chemistry, exploring the chemistry of piperazine derivatives and their potential applications (Veerman, J. et al., 2003). Similarly, Liu et al. (2009) developed a gold(I)-catalyzed 1,3-dipolar cycloaddition method for the efficient synthesis of highly substituted furo[3,4-d][1,2]-oxazines, showcasing the utility of incorporating furan units into complex heterocyclic systems (Liu, F. et al., 2009).

Pharmacological Applications

Some derivatives of "2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid" have been explored for their pharmacological applications. For instance, the development of fluorine-18-labeled 5-HT1A antagonists by Lang et al. (1999) illustrates the potential of piperazine derivatives in the design of radioligands for neuroimaging, contributing to the understanding and treatment of neurological conditions (Lang, L. et al., 1999).

Materials Science

In the field of materials science, the electrical and photoelectrical behavior of compounds derived from or related to "2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid" has been studied. Sharma et al. (1995) investigated the electrical and photoelectrical properties of furazano[3,4-b]piperazine (FP) thin-film devices, demonstrating the potential of these materials in electronic and photovoltaic applications (Sharma, G. et al., 1995).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation and serious eye irritation . It should be handled with care, using appropriate personal protective equipment.

properties

IUPAC Name

2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5/c20-15(12-4-1-2-5-13(12)17(22)23)18-7-9-19(10-8-18)16(21)14-6-3-11-24-14/h3,6,11-13H,1-2,4-5,7-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYKIYXGBSNVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(furan-2-carbonyl)piperazine-1-carbonyl]cyclohexane-1-carboxylic Acid

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